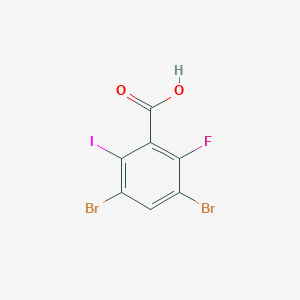
2-Chloro-5-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-isopropylbenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2-chloro-5-isopropyltoluene. This process typically uses a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . The reaction conditions include a temperature range of 350-450°C and the presence of ammonia and air as reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ammoxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity for the desired product. The process is designed to be cost-effective and environmentally friendly, minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 2-Amino-5-isopropylbenzonitrile or 2-Thio-5-isopropylbenzonitrile.
Reduction: 2-Chloro-5-isopropylbenzylamine.
Oxidation: 2-Chloro-5-isopropylbenzoic acid.
Scientific Research Applications
2-Chloro-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the isopropyl group.
2-Chloro-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the fourth position.
2-Bromo-5-isopropylbenzonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-isopropylbenzonitrile is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3 |
InChI Key |
VKNCZSTWAOUILC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


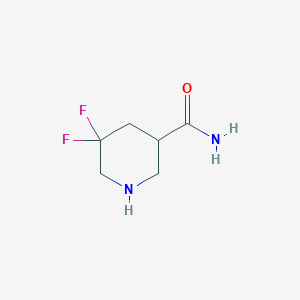
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
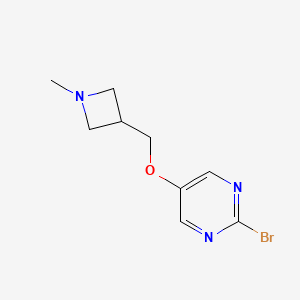
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)
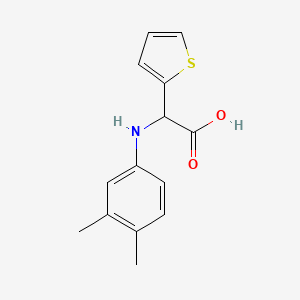
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)

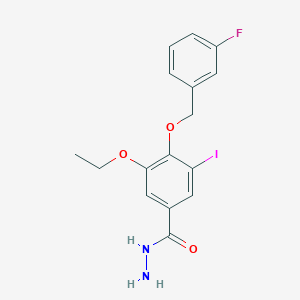
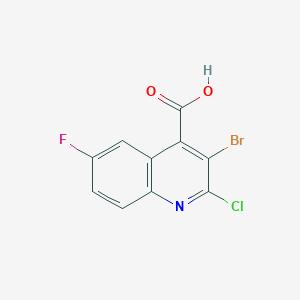
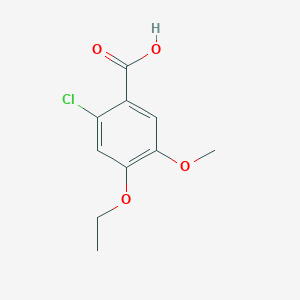
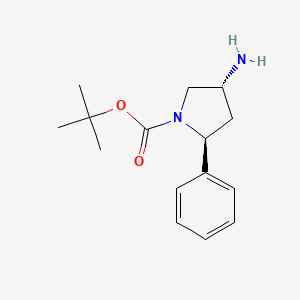
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
